5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene is an aromatic compound with a complex structure, featuring multiple halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a precursor compound through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with new carbon-carbon bonds .
Scientific Research Applications
5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of advanced materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene involves its interaction with molecular targets through its halogen substituents. These interactions can influence the compound’s reactivity and its ability to form new chemical bonds. The specific pathways involved depend on the type of reaction and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated aromatic compounds such as:
- 5-Chloro-2-methoxyaniline
- 5-Chloro-2,4-dimethoxyaniline
- Methylisothiazolinone
Uniqueness
What sets 5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene apart is its unique combination of halogen substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Properties
Molecular Formula |
C7H4Cl2FI |
---|---|
Molecular Weight |
304.91 g/mol |
IUPAC Name |
5-chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4Cl2FI/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 |
InChI Key |
UDHPPDRYGVJTCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.